molecular formula C21H18FN3OS B5111021 N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B5111021
M. Wt: 379.5 g/mol
InChI Key: PTMHMYXSWCRNFW-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways in cells. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells. In neuroscience, it has been shown to modulate the activity of neurotransmitters, including acetylcholine and dopamine, leading to improved cognitive function. In infectious diseases, it has been reported to disrupt the cell membrane of pathogens, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, it has been reported to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuroscience, it has been shown to improve cognitive function, enhance memory retention, and protect against neurodegeneration. In infectious diseases, it has been reported to have antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and the need for further studies to determine its long-term effects on cells and animals.

Future Directions

There are several future directions for the study of N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide. These include further investigations into its potential applications in cancer therapy, neuroprotection, and infectious diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its suitability for clinical use. Furthermore, the development of novel derivatives of this compound with improved properties and efficacy is also an area of future research.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves the reaction of 3-fluoroaniline with ethyl benzylidenecyanoacetate in the presence of potassium carbonate and acetic acid. The resulting product is then treated with thiosemicarbazide and acetic acid to obtain the final compound. This synthesis method has been reported to yield a high purity of the compound, making it suitable for various scientific research applications.

Scientific Research Applications

N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, it has been reported to have neuroprotective effects and improve cognitive function in animal models. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-2-24(12-15-7-4-3-5-8-15)20(26)19-14-27-21-23-18(13-25(19)21)16-9-6-10-17(22)11-16/h3-11,13-14H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMHMYXSWCRNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

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